molecular formula C11H18O B8706398 EINECS 259-760-9 CAS No. 55695-36-8

EINECS 259-760-9

Cat. No.: B8706398
CAS No.: 55695-36-8
M. Wt: 166.26 g/mol
InChI Key: APIYGDOSJKQKKZ-UHFFFAOYSA-N
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Description

EINECS 259-760-9 is an organic compound with the molecular formula C12H20O. It is a derivative of cyclohexene and is characterized by the presence of a ketone functional group. This compound is known for its applications in various fields, including fragrance and flavor industries, due to its distinctive aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: EINECS 259-760-9 can be synthesized through several methods. One common approach involves the alkylation of 2,2,4-trimethyl-1-cyclohexene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: EINECS 259-760-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

EINECS 259-760-9 has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of EINECS 259-760-9 involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in cellular processes.

Comparison with Similar Compounds

  • 2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-
  • 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-
  • 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Comparison: EINECS 259-760-9 is unique due to its specific structural features, such as the presence of a ketone group and the trimethyl substitution on the cyclohexene ring. This structural uniqueness contributes to its distinct chemical reactivity and applications, particularly in the fragrance industry. Similar compounds may share some chemical properties but differ in their specific applications and reactivity profiles.

Properties

CAS No.

55695-36-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C11H18O/c1-8-5-6-10(9(2)12)11(3,4)7-8/h7,10H,5-6H2,1-4H3

InChI Key

APIYGDOSJKQKKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(CC1)C(=O)C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 500 ml sulfonation flask with cooling funnel, dropping funnel and mechanical stirring under air (*) at 5° C. was added but-3-en-2-one (43 ml; 0.52 mol) then THF (4.2 ml; 52 mmol) followed by a careful portionwise addition of aluminum chloride (3.5 g; 26 mmol). White fumes and increase of temperature to 20° C. were observed. The mixture turned red. The temperature was decreased to 15° C. and 2,4-dimethyl-1,3-pentadiene (68 ml; 0.52 mol) was added dropwise (90 min). Exothermic reaction was observed. The reaction mixture was stirred for 8 hours at 25° C. and for 10 hours at 45° C. As the diene was still detected but-3-en-2-one was added dropwise (22 ml; 0.26 mol) (10 min) and the mixture was stirred for additional 48 hours at 25° C. Dichloromethane (200 ml) was added to the mixture which was stirred for 5 min and filtered over celite. The red solution obtained was poured into cold water (1 l) and extracted with dichloromethane (4×300 ml). Combined organic layers were washed with brine (500 ml) and water (500 ml), dried over sodium sulfate and filtered over silica. The solvent was removed in vacuo to afford 84 g (97% of theory) of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone as a clear red oil.
Quantity
43 mL
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
catalyst
Reaction Step Two
Quantity
68 mL
Type
reactant
Reaction Step Three
[Compound]
Name
diene
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Mesityl oxide (441 g) is added at 12°-16° C. to a stirred suspension of aluminum chloride (63 g) in toluene (2100 ml). A solution of isoprene (1224 g) in toluene (1800 ml) is then added over a period of 1.5 hr. at 15°-20° C. After approximately 48 hr. at 15°-25° C., the reaction mixture is washed successively with 10% hydrochloric acid sollution, water, 10% sodium bicarbonate solution, and water. The washed material is distilled rapidly at 3 mm Hg using a short column to give 626 g of crude product. Fractionation of 548 g of this material through a 12"×1", Goodloe packed column gives 478 g of 4-acetyl-1,3,3-trimethyl-1-cyclohexene containing a small amount of 1,8-p-menthadiene. The structure is confirmed by NMR (1H and 13C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
441 g
Type
reactant
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
2100 mL
Type
solvent
Reaction Step Two
Quantity
1224 g
Type
reactant
Reaction Step Three
Quantity
1800 mL
Type
solvent
Reaction Step Three
[Compound]
Name
material
Quantity
548 g
Type
reactant
Reaction Step Four

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